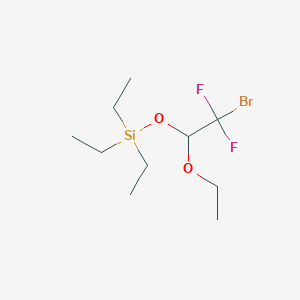
Penicillin-Streptomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicillin-Streptomycin is a widely used antibiotic combination in cell culture and microbiology. It consists of two antibiotics: penicillin, which is effective against gram-positive bacteria, and streptomycin, which targets gram-negative bacteria. This combination is particularly useful in preventing bacterial contamination in cell cultures.
Synthetic Routes and Reaction Conditions:
Penicillin: Penicillin is typically derived from the Penicillium fungi. The production involves fermentation, where the fungi are cultured in a nutrient-rich medium. The penicillin is then extracted and purified through a series of chemical processes, including precipitation and crystallization.
Streptomycin: Streptomycin is produced by the bacterium Streptomyces griseus. Similar to penicillin, it is obtained through fermentation. The bacterium is grown in a suitable medium, and the streptomycin is extracted and purified using techniques such as ion-exchange chromatography and crystallization.
Industrial Production Methods:
Penicillin: Industrial production involves large-scale fermentation in bioreactors. The process is optimized for maximum yield, including controlling parameters like pH, temperature, and nutrient supply. After fermentation, penicillin is extracted using solvents and purified.
Streptomycin: The industrial production of streptomycin also involves large-scale fermentation. The bacterium is cultured in bioreactors, and the antibiotic is extracted and purified through a series of steps, including filtration, precipitation, and crystallization.
Types of Reactions:
Penicillin: Penicillin undergoes hydrolysis, where the beta-lactam ring is broken down by beta-lactamase enzymes. This reaction renders the antibiotic inactive.
Streptomycin: Streptomycin can undergo oxidation and reduction reactions. It is also susceptible to hydrolysis under acidic conditions.
Common Reagents and Conditions:
Penicillin: Common reagents include beta-lactamase enzymes for hydrolysis. Acidic or basic conditions can also affect the stability of penicillin.
Streptomycin: Reagents such as oxidizing agents can modify streptomycin. Acidic conditions can lead to hydrolysis.
Major Products Formed:
Penicillin: The hydrolysis of penicillin results in penicilloic acid.
Streptomycin: Oxidation can lead to the formation of various degradation products, while hydrolysis results in streptidine and streptobiosamine.
Scientific Research Applications
Penicillin-Streptomycin is extensively used in scientific research due to its broad-spectrum antibacterial properties. Some key applications include:
Cell Culture: It is used to prevent bacterial contamination in mammalian cell cultures.
Microbiology: It is employed in microbiological assays to inhibit bacterial growth.
Medicine: While not used directly in human medicine, it serves as a model for studying antibiotic resistance and bacterial infections.
Industry: It is used in the production of various biotechnological products where bacterial contamination needs to be controlled.
Mechanism of Action
Penicillin: Penicillin works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for cell wall construction, leading to cell lysis and death. Streptomycin: Streptomycin binds to the 30S subunit of bacterial ribosomes, interfering with protein synthesis. This binding causes misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial death.
Comparison with Similar Compounds
Ampicillin: Like penicillin, ampicillin is a beta-lactam antibiotic but has a broader spectrum of activity.
Gentamicin: Similar to streptomycin, gentamicin is an aminoglycoside antibiotic that targets bacterial ribosomes.
Uniqueness:
Penicillin-Streptomycin: The combination of penicillin and streptomycin provides a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it highly effective in preventing contamination in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its unique properties compared to similar compounds
Properties
Molecular Formula |
C37H57N9O16S |
|---|---|
Molecular Weight |
916.0 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H39N7O12.C16H18N2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) |
InChI Key |
YVSHCKXUFJPXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)






![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)
![1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12071050.png)

![1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B12071058.png)
